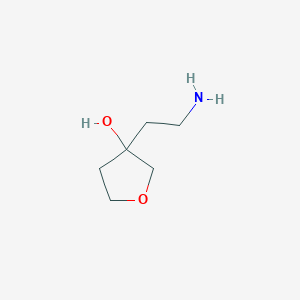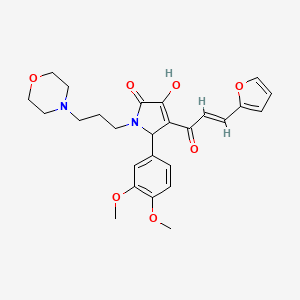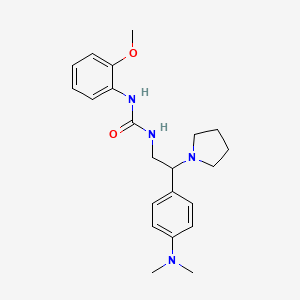
3-(2-Aminoethyl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Aminoethyl)oxolan-3-ol” is a chemical compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.18 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical form of “this compound” is liquid . It’s stored at a temperature of 4 degrees Celsius . Detailed physical and chemical properties like melting point, boiling point, and density are not available in the current literature .Wissenschaftliche Forschungsanwendungen
Oxetan and Oxolan Formation
Research by Murai, Ono, and Masamune (1976) explored the intramolecular cyclization of 3,4-epoxy-alcohols, leading to oxetan formation, and the conversion to oxolan dimer under anhydrous conditions. This process demonstrates the compound's ability to form different cyclic structures under varying conditions, highlighting its potential in synthetic chemistry (Murai, Ono, & Masamune, 1976).
Spiro[oxolane-2,2′-piperazine] Derivatives
Shin et al. (1983) synthesized spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivatives. This work illustrates the compound's utility in creating complex structures with potential pharmaceutical applications (Shin, Sato, Honda, & Yoshimura, 1983).
Bioisostere Potential
Lassalas et al. (2017) investigated oxetan-3-ol as a potential surrogate for the carboxylic acid functional group. This study highlights the compound's role in drug design, where it may serve as a bioisosteric replacement in pharmacologically active molecules (Lassalas et al., 2017).
Hydrodeoxygenation Modeling
Koudjina et al. (2018) conducted a theoretical study on the hydrodeoxygenation of oxolane. This research contributes to understanding the compound's behavior in chemical processes like hydrogenolysis, relevant in energy and fuel research (Koudjina et al., 2018).
Conformationally Restricted GABA Analogues
Papaioannou et al. (1991) synthesized conformationally restricted gamma-aminobutyric acid (GABA) analogues using oxolane derivatives. This work is significant in neurochemistry and for developing GABAergic drugs (Papaioannou et al., 1991).
Electronic Properties of Copper Complexes
Aydogdu et al. (2003) studied the electrical properties of copper complexes with oxolane ring compounds. This research is relevant in material science, particularly in exploring semiconducting properties of such complexes (Aydogdu et al., 2003).
Safety and Hazards
The safety information available indicates that “3-(2-Aminoethyl)oxolan-3-ol” is potentially dangerous. It has hazard statements H314 and H335, indicating that it can cause skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-3-1-6(8)2-4-9-5-6/h8H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFCRIOSDBHTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2464970.png)
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid](/img/structure/B2464971.png)
![N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2464972.png)



![8-(Mesitylsulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2464978.png)

![[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine](/img/structure/B2464983.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2464987.png)


